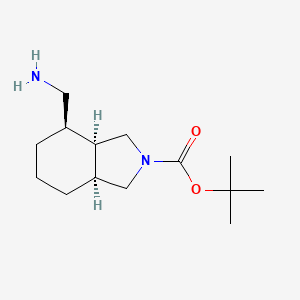

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound with distinct structural features, making it a significant subject of study in various scientific domains

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Synthetic Routes: : The preparation of Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step synthetic procedures. These routes often start with the formation of the hexahydroisoindole core, followed by the introduction of the tert-butyl ester and aminomethyl functional groups. Key steps may include cyclization reactions, amination, and esterification.

Reaction Conditions: : Critical conditions for these synthetic routes generally include the use of strong acids or bases as catalysts, controlled temperatures (often between -10°C to 100°C), and inert atmospheres (e.g., nitrogen or argon) to prevent side reactions. Solvents like dichloromethane, ethanol, and tetrahydrofuran are frequently employed to optimize yields and purity.

Industrial Production Methods

Scaling up the production of this compound for industrial applications involves batch or continuous flow processes. These methods focus on enhancing efficiency, reducing costs, and ensuring consistent quality. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation steps, while automated reactors maintain precise control over reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: : Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate undergoes a variety of chemical reactions, including:

Oxidation: : Typically conducted with reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: : Commonly achieved using reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions often occur in the presence of halogenating agents or under basic conditions.

Common Reagents and Conditions: : These reactions generally require carefully selected reagents and conditions to proceed efficiently:

Oxidation: : Aqueous or organic solvents at temperatures ranging from 0°C to 50°C.

Reduction: : Anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran.

Substitution: : Basic conditions with reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products: : The primary products from these reactions vary based on the specific conditions but often include derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkylated compounds, which expand its chemical versatility.

Applications De Recherche Scientifique

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is extensively explored in various fields due to its unique structural and functional properties:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, playing a critical role in developing new synthetic methodologies and catalysts.

Biology: : Investigated for its potential as a bioactive molecule, contributing to research in enzyme inhibition, protein interactions, and cellular pathways.

Medicine: : Explored for its therapeutic potential, including its role as a precursor or an active component in drug development targeting neurological, cardiovascular, and inflammatory diseases.

Industry: : Applied in the manufacture of fine chemicals, agrochemicals, and materials science, where its stability and reactivity are beneficial.

Mécanisme D'action

The mechanism by which Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate exerts its effects involves several molecular targets and pathways:

Molecular Targets: : This compound interacts with various enzymes, receptors, and proteins, influencing their activity and function.

Pathways Involved: : It modulates key biochemical pathways, including signal transduction, metabolic pathways, and gene expression. These interactions can lead to changes in cellular behavior, highlighting its potential in therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparing Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate with other compounds reveals its unique properties and advantages:

Structural Comparison: : Similar compounds include hexahydroisoindole derivatives like Racemic-hexahydro-1H-isoindole-2(3H)-carboxylate, which lack the tert-butyl and aminomethyl groups, affecting their reactivity and application scope.

Functional Comparison: : The presence of the tert-butyl ester and aminomethyl groups in this compound enhances its stability, solubility, and potential for functionalization, setting it apart from its analogs.

By meticulously analyzing its preparation, reactions, and applications, we can appreciate the nuanced significance of this compound in the scientific community. It stands as a remarkable example of how complex organic compounds continue to drive innovation and discovery across multiple disciplines.

Activité Biologique

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol, this compound exhibits a hexahydro-isoindole structure that is crucial for its pharmacological properties .

Chemical Structure and Properties

The compound features:

- Aminomethyl group at the 4-position

- Tert-butyl group which enhances solubility

- Hexahydro structure , contributing to its biological interactions

These structural characteristics are essential for the compound's reactivity and potential therapeutic applications.

Medicinal Applications

This compound has been primarily studied for its role in:

- Neuroprotective effects : Similar compounds have shown promise in protecting neuronal cells from damage.

- Antidepressant activity : The structural analogs have been linked to modulation of neurotransmitter systems, suggesting potential use in treating mood disorders.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial. Interaction studies focus on:

- Binding affinity to various receptors

- Metabolic pathways that influence bioavailability and efficacy

These studies are essential for elucidating the therapeutic potential of the compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| (3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate | Structure | Exhibits different stereochemistry which may influence biological activity. |

| (5-methylisoindolin-1-one) | Structure | Known for neuroprotective effects; lacks aminomethyl substituent. |

| (N-benzylisoindoline) | Structure | Exhibits distinct pharmacological profiles compared to isoindoles. |

The uniqueness of this compound lies in its specific stereochemistry and functional groups that may confer unique biological activities not observed in its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Techniques : Multi-step organic synthesis methods are employed to optimize yield and purity.

- Biological Assays : In vitro assays demonstrate promising results in terms of receptor binding and neuroprotective effects.

- Pharmacokinetic Profiling : Early data suggest favorable absorption characteristics, although further studies are required to fully understand its metabolic fate.

Propriétés

IUPAC Name |

tert-butyl (3aR,4R,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11+,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHYPICLWVHFR-QJPTWQEYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.